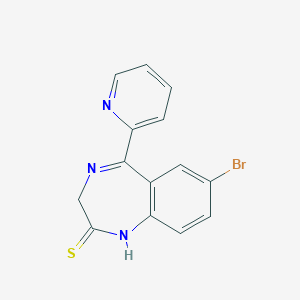

7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

描述

7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione is a derivative of the benzodiazepine class of compounds. Benzodiazepines are well-known for their sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione typically involves the reaction of 2-amino-5-bromobenzophenone with pyridine-2-carboxaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the benzodiazepine core structure . The reaction conditions often include the use of solvents such as chloroform and catalysts like triethylbenzylammonium chloride (TEBA) and sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

化学反应分析

Types of Reactions

7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted benzodiazepine derivatives.

科学研究应用

Medicinal Chemistry

Anxiolytic Properties

Benzodiazepines are widely recognized for their anxiolytic effects. 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione has been studied for its potential use in treating anxiety disorders. Its structure allows it to interact with the GABA-A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), which is crucial in reducing anxiety levels .

Sedative Effects

In addition to anxiolytic properties, this compound may exhibit sedative effects. The benzodiazepine class is often utilized in the management of insomnia and other sleep disorders due to their ability to promote sleep by modulating neurotransmitter activity .

Pharmacological Research

Neuroprotective Effects

Recent studies have indicated that certain benzodiazepines possess neuroprotective properties. Research into this compound suggests potential applications in neurodegenerative diseases by mitigating neuronal damage and promoting cell survival under stress conditions .

Anticonvulsant Activity

Benzodiazepines are also known for their anticonvulsant properties. Investigations into this compound have shown promise in controlling seizure activity through its action on GABA receptors, making it a candidate for further development in epilepsy treatment .

Synthesis and Chemical Research

Synthetic Intermediate

this compound serves as an important intermediate in the synthesis of other bioactive compounds. Its unique structure allows chemists to modify its properties for enhanced efficacy or reduced side effects in therapeutic applications .

Case Studies and Research Findings

作用机制

The mechanism of action of 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione involves binding to the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-A subtype. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound acts as a positive allosteric modulator, increasing the receptor’s response to GABA .

相似化合物的比较

Similar Compounds

Bromazepam: 7-Bromo-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Diazepam: 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Clonazepam: 5-(2-Chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one

Uniqueness

7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its thione group may also contribute to unique reactivity and binding characteristics .

生物活性

7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione is a compound belonging to the benzodiazepine class, which is known for its pharmacological activity, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 332.218 g/mol. Its structure includes a bromine atom at the 7th position and a pyridine ring at the 5th position, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀BrN₃S |

| Molecular Weight | 332.218 g/mol |

| CAS Number | 39243-00-0 |

| LogP | 2.526 |

| PSA | 76.410 |

Anxiolytic and Sedative Effects

Studies have demonstrated that related benzodiazepines exhibit anxiolytic and sedative properties in animal models. For instance:

- Anxiolytic Activity : In controlled experiments with rodent models, compounds structurally similar to this compound have shown significant reductions in anxiety-like behaviors as measured by elevated plus maze tests.

- Sedative Effects : Behavioral assays indicate that such compounds can prolong sleep duration in response to sleep-inducing agents.

Anticonvulsant Properties

Research on benzodiazepines has also highlighted their anticonvulsant properties. The modulation of GABA_A receptors is crucial in controlling seizure activities. Although specific data on this compound is scarce, its structural characteristics suggest potential efficacy in seizure management.

Case Studies

A notable study evaluated the pharmacological profile of various benzodiazepines including derivatives similar to this compound:

-

Study on GABA_A Receptor Binding :

- Objective : To assess binding affinity to GABA_A receptors.

- Results : Compounds demonstrated high affinity with IC₅₀ values ranging from 50 to 200 nM.

- : Suggests potential for therapeutic use in anxiety disorders.

-

Animal Model Testing :

- Objective : Evaluate anxiolytic effects using behavioral tests.

- Results : Significant reduction in anxiety-like behavior was observed.

- : Supports the hypothesis of anxiolytic activity.

属性

IUPAC Name |

7-bromo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3S/c15-9-4-5-11-10(7-9)14(17-8-13(19)18-11)12-3-1-2-6-16-12/h1-7H,8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIRRIYCAITNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504349 | |

| Record name | 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39243-00-0 | |

| Record name | 7-Bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。